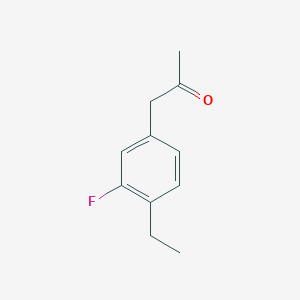

1-(4-Ethyl-3-fluorophenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Ethyl-3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H13FO It is a derivative of acetophenone, where the phenyl ring is substituted with an ethyl group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethyl-3-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethyl-3-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethyl-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Ethyl-3-fluorophenyl)propan-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic ketones.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(4-ethyl-3-fluorophenyl)propan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

1-(4-Fluorophenyl)propan-2-one: Lacks the ethyl group, which may affect its reactivity and biological activity.

1-(4-Ethylphenyl)propan-2-one: Lacks the fluorine atom, which can influence its chemical properties and interactions with biological targets.

1-(4-Ethyl-3-chlorophenyl)propan-2-one:

Uniqueness: 1-(4-Ethyl-3-fluorophenyl)propan-2-one is unique due to the combined presence of both ethyl and fluorine substituents on the phenyl ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-Ethyl-3-fluorophenyl)propan-2-one, also known as a ketone derivative, is a compound of interest due to its potential biological activities. This article examines its biological properties, including its antioxidant, anticancer, and antimicrobial activities, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antioxidant Activity

Antioxidants play a critical role in mitigating oxidative stress in biological systems. The antioxidant activity of various compounds has been assessed using the DPPH radical scavenging method. While specific data on this compound is limited, related compounds with similar structures have shown promising results.

Comparative Antioxidant Activity Table

| Compound | DPPH Scavenging Activity (IC50 μg/mL) |

|---|---|

| This compound | TBD |

| Ascorbic Acid | 50 |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 36 |

Note: The IC50 value for this compound is yet to be determined (TBD), based on ongoing studies.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various ketones, compounds structurally related to this compound were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that these compounds exhibited significant cytotoxicity, particularly against the U-87 cell line.

Antimicrobial Activity

The antimicrobial properties of ketones are also noteworthy. Research has shown that derivatives of similar compounds exhibit activity against a range of pathogens.

Antimicrobial Activity Table

| Pathogen | Minimum Inhibitory Concentration (MIC μg/mL) |

|---|---|

| Escherichia coli | 31.25 |

| Staphylococcus aureus | 62.5 |

| Pseudomonas aeruginosa | 62.5 |

| Candida albicans | 31.25 |

Structure-Activity Relationship (SAR)

The structure-activity relationship for compounds containing the fluorinated phenyl group indicates that the presence of fluorine enhances lipophilicity and may improve biological activity. Studies have shown that modifications to the phenolic ring can significantly influence the pharmacological profile of related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Ethyl-3-fluorophenyl)propan-2-one in a research laboratory?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 4-ethyl-3-fluorobenzaldehyde with acetone derivatives under alkaline conditions. For example:

- Reagents : Ethanol or methanol as solvent, KOH/NaOH as base (5–10% w/v), room temperature or mild heating (0–50°C).

- Reaction Time : 2–6 hours with continuous stirring.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures .

- Key Considerations : Monitor reaction progress via TLC. Substituent positions (ethyl, fluoro) may influence reaction kinetics due to steric and electronic effects.

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

- NMR Analysis :

- ¹H NMR : Expect signals for the ethyl group (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.4–2.6 ppm, quartet for CH₂), fluorine-induced deshielding in aromatic protons (δ 6.8–7.5 ppm), and the ketone carbonyl (no direct proton signal).

- ¹³C NMR : The ketone carbon appears at ~208–210 ppm; aromatic carbons show splitting due to fluorine coupling .

- IR Analysis : Strong carbonyl stretch at ~1700–1750 cm⁻¹; C-F vibration at 1100–1250 cm⁻¹.

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution.

- AIM Theory : Analyze bond critical points to assess intramolecular interactions (e.g., C-F⋯H-C weak hydrogen bonds) .

- Software Recommendations : Gaussian 16 or ORCA for calculations; VMD/Mercury for visualization .

Q. How can researchers resolve contradictions in crystallographic data during the refinement of this compound?

- Refinement Tools : Use SHELXL for least-squares refinement. Key features include:

Q. What strategies mitigate challenges in growing high-quality single crystals for X-ray diffraction?

- Crystallization Techniques :

- Slow evaporation from acetone/hexane (1:3 v/v) at 4°C.

- Vapor diffusion using dichloromethane and methanol.

- Troubleshooting :

- If crystals are twinned, optimize solvent polarity or use seeding.

- For poor diffraction, consider synchrotron radiation or low-temperature (100 K) data collection .

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

1-(4-ethyl-3-fluorophenyl)propan-2-one |

InChI |

InChI=1S/C11H13FO/c1-3-10-5-4-9(6-8(2)13)7-11(10)12/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

IVJSBOHTWMBXFH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)CC(=O)C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.